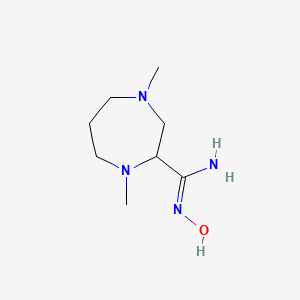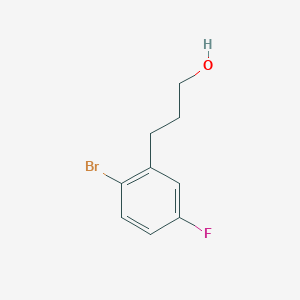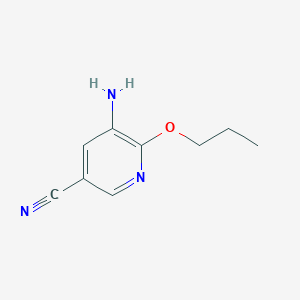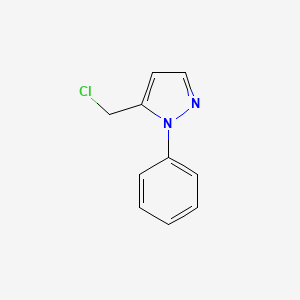![molecular formula C10H18N2O B13275198 2-Methyl-1-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-2-ol](/img/structure/B13275198.png)
2-Methyl-1-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-2-ol is an organic compound that features a pyrrole ring, a secondary amine, and a tertiary alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-2-ol typically involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with 2-amino-2-methylpropan-1-ol under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The pyrrole ring can be hydrogenated under high pressure in the presence of a palladium catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of 2-Methyl-1-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-2-one.
Reduction: Formation of 2-Methyl-1-{[(1-methyl-1H-pyrrolidin-2-yl)methyl]amino}propan-2-ol.
Substitution: Formation of quaternary ammonium salts.
Scientific Research Applications
2-Methyl-1-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrrole-2-carbaldehyde: A precursor in the synthesis of 2-Methyl-1-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-2-ol.
2-Amino-2-methylpropan-1-ol: Another precursor used in the synthesis.
2-Methyl-1-{[(1-methyl-1H-pyrrolidin-2-yl)methyl]amino}propan-2-ol: A reduced form of the compound.
Uniqueness
This compound is unique due to its combination of a pyrrole ring, a secondary amine, and a tertiary alcohol. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
Molecular Formula |
C10H18N2O |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
2-methyl-1-[(1-methylpyrrol-2-yl)methylamino]propan-2-ol |
InChI |
InChI=1S/C10H18N2O/c1-10(2,13)8-11-7-9-5-4-6-12(9)3/h4-6,11,13H,7-8H2,1-3H3 |
InChI Key |
SADMPVCAJHTQNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNCC1=CC=CN1C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




amine](/img/structure/B13275128.png)


![2-[(Azetidin-3-yl)methyl]-2H-1,2,3-triazole](/img/structure/B13275142.png)
![3-[(Azetidin-3-yloxy)methyl]-1-methyl-1H-pyrazole](/img/structure/B13275148.png)
![2-{1-[(3-Hydroxypropyl)amino]propyl}phenol](/img/structure/B13275161.png)


![(3-Methylbutan-2-yl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B13275178.png)


![3-(2,3-Dihydrobenzo[b]thiophen-2-yl)propanoic acid](/img/structure/B13275190.png)
